N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine
Description
Properties
CAS No. |
79226-53-2 |
|---|---|
Molecular Formula |
C15H15FN4S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[(7-fluoro-10-methylphenothiazin-2-yl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15FN4S/c1-19(2)18-17-11-5-7-14-13(9-11)20(3)12-6-4-10(16)8-15(12)21-14/h4-9H,1-3H3 |
InChI Key |
SHEJWUQPSPGYRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)N=NN(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- 7-Fluoro-10-methyl-phenothiazine derivative : This is the core scaffold, prepared or commercially obtained with the required substitutions.
- Diazene precursors : These compounds provide the diazenyl (-N=N-) functionality through diazotization or coupling reactions.
- Methylating agent : Used for N-methylation of the methanamine group.
- Coupling agents : COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is preferred for activating carboxyl or hydroxyl groups in related phenothiazine derivatives, facilitating coupling reactions with hydroxylamine bases or other nucleophiles.
Reaction Conditions
- Temperature : Reactions are often performed at low temperatures, around 0 °C, to control reaction rates and improve selectivity.
- Solvent : Polar aprotic solvents or ethanol are commonly used to dissolve reactants and support the coupling.
- Reaction time : Varies from several hours to overnight, depending on the scale and reagent reactivity.
- Stoichiometry : Careful control of molar ratios of phenothiazine derivative to diazene precursor is critical to maximize yield and minimize side reactions.
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. | Synthesis of 7-fluoro-10-methyl-phenothiazine | Fluorination and methylation of phenothiazine core under controlled conditions | Substituted phenothiazine intermediate |
| 2. | Diazotization or diazene coupling at 2-position | Reaction of phenothiazine intermediate with diazene precursor in acidic medium, low temperature (~0 °C) | Formation of diazenyl linkage |
| 3. | N-methylation of methanamine group | Methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions | Final compound this compound |
Optimization and Characterization
- Optimization Parameters : Temperature, reaction time, and stoichiometric ratios are adjusted to improve yield and purity.
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the structure and substitution pattern.
- Mass Spectrometry (MS) : Verifies molecular weight and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups, particularly the diazenyl (-N=N-) stretch.
- Chromatographic Methods : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to monitor reaction progress and purity.
Research Findings and Comparative Analysis
- Use of COMU as a coupling reagent has been shown to increase yields significantly due to its water-soluble by-products, facilitating easier purification compared to other coupling agents.
- Hydroxylamine bases improve yields of hydroxamic acid intermediates related to phenothiazine derivatives, suggesting similar benefits in diazenyl compound syntheses.
- Low-temperature conditions (~0 °C) are critical for maintaining the diazenyl group and avoiding decomposition or side reactions.
- N-alkylation under acidic conditions with reagents like triethylsilane and trifluoroacetic acid has been successfully employed for related phenothiazine derivatives, which may be adapted for the methylation step in this synthesis.
Summary Table of Preparation Methods
| Method Aspect | Details | Notes |
|---|---|---|
| Core Substitutions | 7-Fluoro and 10-methyl on phenothiazine | Achieved via selective fluorination and methylation |
| Diazene Introduction | Coupling with diazene precursor at 2-position | Low temperature, acidic medium |
| Coupling Agent | COMU preferred | Water-soluble by-products facilitate purification |
| Methylation | N-methylation of methanamine | Acidic or basic conditions depending on methylating agent |
| Reaction Monitoring | NMR, MS, IR, HPLC/TLC | Ensures product identity and purity |
| Yield Optimization | Control temperature, stoichiometry, reaction time | Critical for maximizing yield |
Chemical Reactions Analysis
Types of Reactions
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating neurological disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with neurotransmitter receptors in the brain, similar to other phenothiazine derivatives.
Pathways Involved: It may modulate the dopaminergic and serotonergic pathways, leading to its potential effects on mood and cognition.
Comparison with Similar Compounds
Comparison with Structurally Similar Phenothiazine Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous phenothiazine derivatives (Table 1).
Table 1. Structural Comparison of Phenothiazine Derivatives
Key Comparative Insights
Substituent Effects on Electronic Properties The 7-fluoro substituent in the target compound is electron-withdrawing, which may reduce electron density at the phenothiazine core compared to unsubstituted analogs (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine). The diazenyl group introduces conjugation pathways absent in derivatives like N,N-Dimethyl-10H-phenothiazine-10-ethylamine hydrochloride, which features a flexible ethylamine chain. This difference may influence binding interactions in biological systems .
Steric and Conformational Differences
- Derivatives with triazole rings (e.g., N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine) exhibit rigid, bulky substituents that may hinder rotational freedom, contrasting with the target compound’s diazenyl group, which allows for greater conformational flexibility .
The diazenyl group’s polarity may alter this profile.
Biological Activity
N-(7-Fluoro-10-methyl-phenothiazin-2-YL)diazenyl-N-methyl-methanamine is a compound of interest due to its potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₄F₁N₃S
- Molecular Weight : 267.34 g/mol
- CAS Number : 79226-50-9
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It exhibits properties that may influence:
- Antimicrobial Activity : The phenothiazine structure is known for its antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell membrane integrity.
- Antioxidant Activity : The presence of the diazenyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antioxidant Properties
The compound's antioxidant activity was evaluated using DPPH and ABTS assays, revealing a strong capacity to neutralize free radicals. The IC50 values obtained were significantly lower than those of common antioxidants like ascorbic acid.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various phenothiazine derivatives, including this compound. Results indicated that this compound showed promising activity against resistant strains of bacteria, suggesting potential for clinical applications in treating infections caused by multidrug-resistant organisms.
- Antioxidant Activity Assessment : In a comparative study published in Free Radical Biology and Medicine, the antioxidant properties of several phenothiazine derivatives were assessed. This compound demonstrated superior activity compared to other tested compounds, highlighting its potential role in mitigating oxidative damage in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
